2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol
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Description
“2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol” is a chemical compound with the molecular formula C12H19N3O3S. It has an average mass of 285.363 Da and a monoisotopic mass of 285.114716 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H19N3O3S . Detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy, which are beyond the scope of this analysis.Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, which includes structures related to 2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol, have been explored for their potential in the discovery of functional molecules and pharmaceuticals. This includes developments in sequential Nicholas and Pauson-Khand reactions for unique polyheterocyclic compounds and the production of 2-aminobenzenesulfonamide-containing cyclononyne as a multifunctional click cycloalkyne agent, highlighting the importance of such derivatives in organic synthesis and pharmaceutical industry applications (Kyosuke Kaneda, 2020).
Piperazine Derivatives in Therapeutics
- Piperazine derivatives, such as this compound, are of significant interest in drug design due to their presence in a wide array of drugs with diverse therapeutic uses. Modifications to the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules, underlining their flexibility as a chemical scaffold for the development of drugs targeting various diseases including CNS disorders, cancer, and infections (A. Rathi et al., 2016).
Anti-mycobacterial Activity
- The anti-mycobacterial potential of piperazine analogues, including structures akin to this compound, has been reviewed. Piperazine is highlighted as a versatile core in numerous marketed drugs, with recent molecules showing significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This points towards the utility of such derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Properties
IUPAC Name |
2-[4-(2-aminophenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c13-11-3-1-2-4-12(11)19(17,18)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQJSZOSQSLRNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656087 |
Source
|
Record name | 2-[4-(2-Aminobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154310-76-5 |
Source
|
Record name | 2-[4-(2-Aminobenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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